ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate
Description
Fourier-Transform Infrared Spectroscopy (FTIR)
Key IR absorptions include:
Nuclear Magnetic Resonance (NMR)
UV-Vis Spectroscopy
The compound exhibits a λₘₐₓ at 270 nm (π→π* transitions in the triazole and aromatic systems) and a weaker n→π* band near 320 nm .
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 265.7 [M+H]⁺ , with fragments at m/z 220.1 (loss of COOEt) and m/z 139.0 (4-chlorophenyltriazole).
Thermodynamic Properties and Stability Analysis
Experimental data on melting/boiling points remain unreported. Computational predictions suggest moderate thermal stability, with decomposition above 200°C . The ester group confers susceptibility to hydrolysis under acidic/basic conditions, yielding 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid. The triazole ring remains intact under ambient conditions but may degrade under prolonged UV exposure.
Solubility profiles indicate:
A Hansen solubility parameter (HSP) analysis predicts compatibility with polar aprotic solvents (δ ≈ 20 MPa¹/²).
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-11(17)7-10-14-12(16-15-10)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFGUSGWIQASIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate typically involves the reaction of 4-chlorobenzohydrazide with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions generally include refluxing the reactants in a suitable solvent like ethanol or acetonitrile for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate exhibits promising pharmacological properties, particularly as an antimicrobial agent. Research indicates that derivatives of triazole compounds can effectively inhibit the growth of various pathogens.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of triazole derivatives against a range of bacteria and fungi. For instance:
- A study published in Molecules highlighted that certain triazole derivatives exhibited moderate to good antimicrobial activities against strains such as Staphylococcus aureus and Escherichia coli .
- Another research focused on the synthesis of new triazole derivatives reported their effectiveness against Enterobacter aerogenes and other microorganisms .
Anti-Cancer Properties
Triazole compounds are also being investigated for their potential anti-cancer properties. The structure of this compound allows it to interact with biological targets involved in cancer cell proliferation.
Case Studies
- A study published in MDPI explored the cytotoxic effects of various triazole derivatives on human cancer cell lines, revealing that some compounds significantly inhibited cell growth in cervical and bladder cancer models .
- The relationship between the chemical structure of triazoles and their antitumor activity was analyzed, suggesting that modifications to the triazole ring could enhance their efficacy .
Agricultural Applications
In agriculture, triazole compounds are recognized for their fungicidal properties. This compound may serve as a scaffold for developing new fungicides.
Fungicidal Activity
Research indicates that triazole derivatives can effectively combat plant pathogens:
- Triazoles are widely used in crop protection against diseases caused by fungi such as Fusarium and Botrytis species .
- The compound's ability to inhibit ergosterol biosynthesis makes it a candidate for developing novel agricultural fungicides.
Material Science
Beyond biological applications, this compound may find utility in material science due to its unique chemical properties.
Potential Uses
- The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Its reactive functional groups may allow for further modifications leading to materials with specific desired characteristics.
Mechanism of Action
The mechanism of action of ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The chlorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Electronic Effects
The target compound’s key structural motifs include the 1,2,4-triazole core, a 4-chlorophenyl group (electron-withdrawing), and an ethyl ester. Below are comparisons with analogs:
Physicochemical Properties
Stability and Degradation
Biological Activity
Ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 255.69 g/mol
- CAS Number : 332947-89-4
The compound features a triazole ring, which is known for its biological significance and potential as a scaffold for drug development.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthesis pathway includes the formation of the triazole ring followed by esterification with ethyl acetate. Details on specific synthetic methodologies can be found in various chemical literature sources.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 μg/mL |
| Escherichia coli | 15 μg/mL |
| Pseudomonas aeruginosa | 20 μg/mL |
These results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development in treating bacterial infections.
Anticancer Activity
The cytotoxic effects of this compound have been investigated in several cancer cell lines. The compound was tested against human cervical cancer (SISO) and bladder cancer (RT-112) cell lines:
| Cell Line | IC (µM) | Reference Drug IC (µM) |
|---|---|---|
| SISO | 3.06 | Cisplatin: 0.24 |
| RT-112 | 3.42 | Cisplatin: 0.22 |
The findings suggest that this compound exhibits promising anticancer activity comparable to established chemotherapeutic agents.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for microbial growth and cancer cell proliferation. Molecular docking studies have indicated potential interactions with target proteins involved in these processes.
Case Studies and Research Findings
Several research studies have highlighted the biological significance of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of triazole compounds showed enhanced activity against resistant bacterial strains when compared to traditional antibiotics.
- Cytotoxicity Assessment : Research involving human cancer cell lines indicated that triazole derivatives could induce apoptosis through the activation of caspase pathways.
- Structure–Activity Relationship (SAR) : Investigations into various substitutions on the triazole ring revealed that specific modifications could significantly enhance biological activity.
Q & A
Q. What are the key synthetic pathways and critical optimization parameters for ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate?
Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with alkylating agents to form the triazole core. Critical parameters include:
- Solvent selection : Ethanol or DMF is preferred for balancing reactivity and solubility .
- Temperature control : Reactions often proceed at 60–80°C to minimize side products .
- Reaction monitoring : TLC and NMR spectroscopy are used to track intermediate formation and purity . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield (>70%) .
Q. How is structural confirmation achieved for this compound and its intermediates?
Methodological Answer: A combination of spectroscopic techniques is essential:
- NMR : H and C NMR verify substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm, triazole carbons at δ 150–160 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 320.05 for CHClNO) .
- IR spectroscopy : Peaks at 1680–1700 cm confirm ester C=O stretching .
Advanced Research Questions
Q. How do substituent variations on the triazole ring influence biological activity, and how can conflicting data be resolved?
Methodological Answer: Structural analogs show divergent activities based on substituents (Table 1). For example:
| Substituent | Activity Profile | Key Reference |
|---|---|---|
| 4-Fluorophenyl | Enhanced antimicrobial potency | |
| Pyrazinyl | Anticancer potential | |
| Adamantyl-formamido | Improved metabolic stability |
Resolving contradictions :
- Dose-response assays : Validate activity thresholds across multiple cell lines.
- Molecular docking : Compare binding affinities with target proteins (e.g., CYP51 for antifungal activity) .
Q. What advanced chromatographic methods are used to analyze thermodynamic behavior and impurities in derivatives?
Methodological Answer: Hydrophilic interaction liquid chromatography (HILIC) is employed to study retention behavior:
Q. What pharmacokinetic challenges arise with this compound, and how are they addressed methodologically?
Methodological Answer: Key issues include short plasma half-life (t = 0.32 hours in rats) and rapid metabolism . Strategies:
- Prodrug design : Ester-to-amide conversion improves stability (e.g., morpholinium salts increase t by 2-fold) .
- Metabolite identification : LC-MS/MS detects primary metabolites (e.g., hydroxylation at C5 of triazole) .
Data Contradiction Analysis
Q. Why do some studies report conflicting antimicrobial efficacy for triazole derivatives?
Methodological Resolution: Variations arise from:
- Test strains : Candida albicans vs. Aspergillus fumigatus show differential susceptibility .
- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion may yield discrepancies . Standardized protocols (e.g., CLSI M27/M38) minimize variability .
Tables
Q. Table 1: Comparative Activity of Triazole Derivatives
| Compound Modification | Biological Activity | Key Mechanism |
|---|---|---|
| 4-Fluorophenyl substitution | Antifungal (MIC = 8 µg/mL) | CYP51 inhibition |
| Pyrazinyl substitution | Anticancer (IC = 12 µM) | Tubulin polymerization disruption |
| Adamantyl-formamido addition | Anti-inflammatory (EC = 5 µM) | COX-2 suppression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
